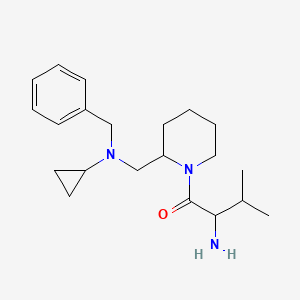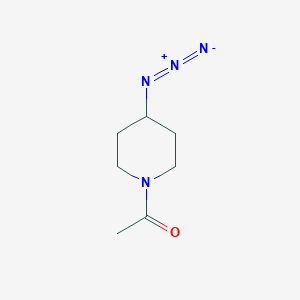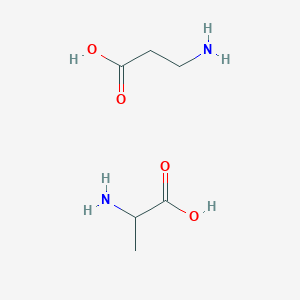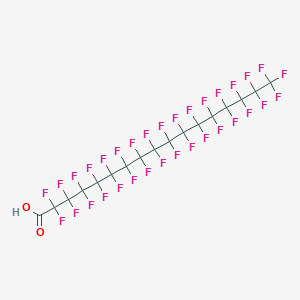
Perfluoroheptadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoroheptadecanoic acid: is a synthetic compound belonging to the class of perfluoroalkyl acids. It is characterized by a fully fluorinated carbon chain with a terminal carboxylic acid group. This compound is known for its exceptional chemical stability and resistance to degradation, making it a persistent environmental pollutant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluoroheptadecanoic acid can be synthesized through the electrochemical fluorination of heptadecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction typically occurs at low temperatures to ensure the stability of the fluorinated product.
Industrial Production Methods: Industrial production of this compound often involves the telomerization process, where shorter perfluoroalkyl chains are extended using tetrafluoroethylene. This method allows for the controlled synthesis of long-chain perfluoroalkyl acids, including this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Perfluoroheptadecanoic acid primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include elevated temperatures and the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or ozone can oxidize this compound, although the reaction is slow due to the stability of the carbon-fluorine bonds.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the carboxylic acid group to an alcohol, but the reaction requires stringent conditions.
Major Products: The major products of these reactions include substituted perfluoroalkyl compounds, oxidized derivatives, and reduced alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Perfluoroheptadecanoic acid is used as a surfactant in various chemical processes due to its hydrophobic and oleophobic properties. It is also employed in the synthesis of other fluorinated compounds.
Biology: In biological research, this compound is used to study the effects of perfluoroalkyl substances on living organisms. It serves as a model compound to investigate bioaccumulation and toxicity.
Medicine: this compound is being explored for its potential use in drug delivery systems due to its ability to form stable emulsions. It is also studied for its effects on lipid metabolism and endocrine disruption.
Industry: In industrial applications, this compound is used in the production of non-stick coatings, stain-resistant fabrics, and firefighting foams
Wirkmechanismus
Perfluoroheptadecanoic acid exerts its effects by interacting with various molecular targets, including peroxisome proliferator-activated receptors (PPARs). These receptors regulate lipid metabolism and are involved in the detoxification of xenobiotics. The compound can activate PPARα, leading to changes in gene expression and metabolic pathways. Additionally, this compound can disrupt cell membranes and interfere with signaling pathways, contributing to its toxic effects.
Vergleich Mit ähnlichen Verbindungen
- Perfluorooctanoic acid
- Perfluorodecanoic acid
- Perfluorododecanoic acid
- Perfluorotetradecanoic acid
Comparison: Perfluoroheptadecanoic acid is unique due to its longer carbon chain compared to perfluorooctanoic acid and perfluorodecanoic acid. This longer chain length contributes to its higher hydrophobicity and persistence in the environment. Compared to shorter-chain perfluoroalkyl acids, this compound has a greater potential for bioaccumulation and toxicity. Its chemical stability and resistance to degradation make it a significant environmental pollutant, similar to other long-chain perfluoroalkyl acids.
Eigenschaften
CAS-Nummer |
57475-95-3 |
|---|---|
Molekularformel |
C16F33COOH C17HF33O2 |
Molekulargewicht |
864.13 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecanoic acid |
InChI |
InChI=1S/C17HF33O2/c18-2(19,1(51)52)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)50/h(H,51,52) |
InChI-Schlüssel |
ZAWWKRYRIHWWDN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)



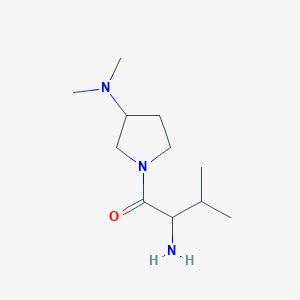
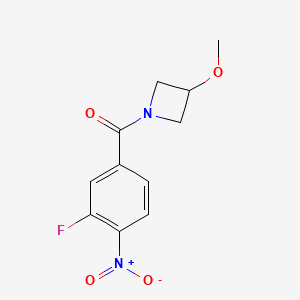
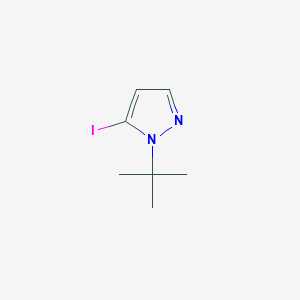
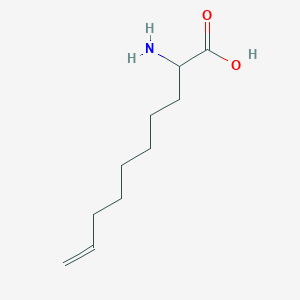
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)

